molecular formula C12H11N3O3S B14388860 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate CAS No. 88429-10-1

2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate

Cat. No.: B14388860
CAS No.: 88429-10-1
M. Wt: 277.30 g/mol
InChI Key: BMNLTDCWKYHPBT-UHFFFAOYSA-N
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Description

2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is a chemical compound with the molecular formula C12H11N3O3S It is known for its unique structure, which includes a diazonium group and a dimethylsulfamoyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate typically involves the diazotization of 5-amino-2-(dimethylsulfamoyl)naphthalene. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction can be represented as follows:

5-Amino-2-(dimethylsulfamoyl)naphthalene+NaNO2+HClThis compound+NaCl+H2O\text{5-Amino-2-(dimethylsulfamoyl)naphthalene} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O} 5-Amino-2-(dimethylsulfamoyl)naphthalene+NaNO2​+HCl→this compound+NaCl+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.

    Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the naphthalene ring.

    Coupling Reactions: Azo compounds with extended conjugation and vivid colors.

    Reduction Reactions: The corresponding amine derivative of the naphthalene ring.

Scientific Research Applications

2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.

    Biology: Investigated for its potential as a labeling reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development and diagnostic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly electrophilic and can undergo substitution or coupling reactions with nucleophiles. In biological systems, it may interact with nucleophilic sites on biomolecules, leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-5-methylsulfonylnaphthalen-1-olate
  • 2-Diazonio-5-sulfamoylnaphthalen-1-olate

Uniqueness

2-Diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88429-10-1

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

2-diazonio-5-(dimethylsulfamoyl)naphthalen-1-olate

InChI

InChI=1S/C12H11N3O3S/c1-15(2)19(17,18)11-5-3-4-9-8(11)6-7-10(14-13)12(9)16/h3-7H,1-2H3

InChI Key

BMNLTDCWKYHPBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N

Origin of Product

United States

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